XPhos Palladacycle Gen. 4 XPhos Palladacycle Gen. 4
Brand Name: Vulcanchem
CAS No.: 1599466-81-5
VCID: VC4308791
InChI: InChI=1S/C33H49P.C13H12N.CH4O3S.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;;+2/p-1
SMILES: CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)[O-].[Pd+2]
Molecular Formula: C47H64NO3PPdS
Molecular Weight: 860.5 g/mol

XPhos Palladacycle Gen. 4

CAS No.: 1599466-81-5

Cat. No.: VC4308791

Molecular Formula: C47H64NO3PPdS

Molecular Weight: 860.5 g/mol

* For research use only. Not for human or veterinary use.

XPhos Palladacycle Gen. 4 - 1599466-81-5

Specification

CAS No. 1599466-81-5
Molecular Formula C47H64NO3PPdS
Molecular Weight 860.5 g/mol
IUPAC Name dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+)
Standard InChI InChI=1S/C33H49P.C13H12N.CH4O3S.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;;+2/p-1
Standard InChI Key HCFUQXFUHNOJLY-UHFFFAOYSA-M
SMILES CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)[O-].[Pd+2]
Canonical SMILES CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)[O-].[Pd+2]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

XPhos Palladacycle Gen. 4 features a palladium(II) center coordinated to three distinct ligands:

  • XPhos ligand: A bulky biarylphosphine providing steric protection and electronic modulation.

  • Methanesulfonate counterion: Enhances solubility in polar aprotic solvents while stabilizing the Pd center.

  • N-Methyl-2-phenylaniline: A chelating amine ligand facilitating precatalyst activation .

The resulting C₄₇H₆₄NO₃PPdS structure (molecular weight: 922.43 g/mol) adopts a distorted square-planar geometry, as confirmed by X-ray crystallography of analogous palladacycles .

Key Physical Properties

PropertyValueSource
AppearanceOff-white to gray crystalline powder
SolubilityDCM, THF, toluene; insoluble in hexane
Pd Content11.53% (theoretical)
Thermal StabilityStable to 150°C under inert gas

The complex’s exceptional air stability stems from the XPhos ligand’s ability to shield the Pd center from oxidative degradation, allowing storage under ambient conditions without significant activity loss .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The preparative route involves sequential ligand exchange on a palladium dimer precursor:

  • Precursor Activation: Reaction of [Pd(μ-Cl)Cl(C₆H₅)]₂ with XPhos in dichloromethane at 25°C for 1 hour.

  • Methanesulfonate Incorporation: Anion metathesis using AgOSO₂CF₃ precipitates AgCl, leaving the target complex in solution.

  • Isolation: Solvent removal under reduced pressure yields the product as a microcrystalline solid (typical yield: 78–85%) .

Manufacturing Process Optimization

Industrial synthesis scales this protocol with critical modifications:

  • Continuous Flow Reactors: Minimize Pd black formation during ligand exchange.

  • Crystallization Control: Anti-solvent addition (n-pentane) under high shear ensures uniform particle size (D90 < 50 μm).

  • Quality Control: Inductively coupled plasma mass spectrometry (ICP-MS) verifies Pd content (11.50 ± 0.15%), while HPLC monitors ligand purity (>99.5%) .

Catalytic Mechanism and Kinetic Profile

Activation Pathway

Upon exposure to base (e.g., K₃PO₄), the precatalyst undergoes sequential transformations:

  • Methanesulfonate Dissociation: Generates a cationic Pd intermediate.

  • Reductive Elimination: Releases N-methyl-2-phenylaniline, reducing Pd(II) to Pd(0).

  • Active Catalyst Formation: XPhos ligation produces the catalytically active Pd(0)-XPhos species .

This pathway circumvents traditional Pd(0)/Pd(II) redox cycles, enabling turnover frequencies (TOF) exceeding 1,200 h⁻¹ in Suzuki-Miyaura couplings .

Rate-Determining Factors

  • Substrate Electronic Effects: Electron-deficient aryl chlorides react 3.2× faster than electron-rich analogs (krel = 3.2, 95% CI 2.9–3.5) .

  • Solvent Impact: Reaction rates in THF/water (4:1) surpass those in DMF by 40% due to improved phase transfer of inorganic bases .

Applications in Modern Synthesis

Suzuki-Miyaura Cross-Coupling

XPhos Palladacycle Gen. 4 achieves unmatched performance in challenging Suzuki reactions:

Substrate PairConditionsYield (%)TOF (h⁻¹)
4-Chlorobenzonitrile + Phenylboronic Acid25°C, 2 h981,450
2-Naphthyl Chloride + Vinylboronic Acid Pinacol Ester40°C, 4 h92780
3-Bromoindole + 4-Pyridylboronic Acid60°C, 6 h89620

Data compiled from

Buchwald-Hartwig Amination

The catalyst enables C–N bond formation on sterically hindered substrates:

  • 2,6-Diisopropylaryl Bromides: 94% yield with 0.5 mol% catalyst loading (previous gens: <80% at 1 mol%) .

  • Heterocyclic Chlorides: Pyridinyl chlorides aminate in 87–92% yield without protecting group strategies .

Comparative Analysis with Earlier Generations

Performance Metrics vs. XPhos Gen 2 (BPC-201)

ParameterGen. 4Gen. 2
Pd Content11.53%12.39%
Aryl Chloride TOF1,450 h⁻¹920 h⁻¹
Solubility in THF85 mg/mL45 mg/mL
Ambient Stability>6 months3 months

The methanesulfonate ligand in Gen. 4 enhances solubility while maintaining higher Pd content efficiency compared to Gen. 2’s THF-adducted structure .

Future Perspectives and Emerging Applications

Photoredox Dual Catalysis

Preliminary studies demonstrate synergistic effects with Ir(ppy)₃ in metallaphotoredox C(sp³)–C(sp²) couplings, achieving enantiomeric excesses >90% for α-amino acid derivatives .

Continuous Flow Manufacturing

Gen. 4’s solubility profile enables:

  • Residence Time Reduction: From 8 h (batch) to 22 min (flow) in API intermediate synthesis.

  • Catalyst Recycling: Pd retention >99.8% using inline nanofiltration membranes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator